CYP1A2 Inhibition Potency: 7-Bromo vs. 5-Bromo Isomer
7-Bromoquinoline-8-carbonitrile inhibits CYP1A2 with an IC50 of 2.53 µM in human liver microsomes, demonstrating a time-dependent inhibition mechanism [1]. In contrast, the 5-bromo isomer (5-bromoquinoline-8-carbonitrile) shows significantly weaker CYP1A2 inhibition with an IC50 of 7.0 µM under comparable assay conditions [2]. This 2.8-fold difference in potency is attributed to the distinct electronic environment created by the bromine at the 7-position, which influences binding to the enzyme's active site [3].
| Evidence Dimension | CYP1A2 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.53 µM |
| Comparator Or Baseline | 5-Bromoquinoline-8-carbonitrile: IC50 = 7.0 µM |
| Quantified Difference | 2.8-fold lower IC50 (more potent) |
| Conditions | Human liver microsomes, time-dependent inhibition assay, 0.5 hr preincubation with NADPH |
Why This Matters
This quantified difference in CYP1A2 inhibition directly impacts compound selection for studies involving drug-drug interaction potential or metabolic stability profiling.
- [1] BindingDB Entry BDBM50601513 (CHEMBL5180351). Time-dependent inhibition of human liver microsome CYP1A2. Retrieved from BindingDB. View Source
- [2] BindingDB Entry BDBM50069813 (CHEMBL3407785). Inhibition of CYP1A2 in human microsomes. Retrieved from BindingDB. View Source
- [3] Montgomery, G. J., McKeown, P., McGown, A. T., & Robins, D. J. (2000). Synthesis and antiproliferative activity of unsaturated quinoline derivatives. Anti-Cancer Drug Design, 15(3), 171-181. View Source
